Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms with differing chemical environments, allow for diverse molecular interactions with biological targets. This has led to the development of numerous approved drugs for treating a range of diseases.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]
The characterization of novel pyrazole derivatives, such as 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, is a critical step in the drug discovery pipeline. A thorough understanding of a compound's physical properties is paramount as it directly influences its pharmacokinetic and pharmacodynamic profile, including solubility, absorption, distribution, metabolism, and excretion (ADME). This guide, therefore, provides a comprehensive overview of the essential physical properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and the experimental methodologies required for their determination, offering a foundational framework for its evaluation as a potential drug candidate.
Molecular Structure and Inherent Properties
A fundamental understanding of the molecular structure is the starting point for any physicochemical analysis.
Molecular Formula and Weight: The chemical structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile corresponds to the molecular formula C₆H₇N₃, yielding a molecular weight of 121.14 g/mol .
Annular Tautomerism: A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms: 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile. This rapid exchange is often solvent-dependent and significantly influences the interpretation of spectroscopic data, particularly NMR spectra, where it can lead to averaged signals.[4]
Caption: Annular tautomerism of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Physicochemical Properties: Experimental Determination
The following sections detail the standard methodologies for determining the key physical properties of a novel compound.
Melting Point
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point Determination This method is widely used due to its accuracy and the small amount of sample required.[5]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5][6]
-
Heating and Observation:
-
The sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[5]
-
The heating rate is then reduced significantly to approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Data Recording: Two temperatures are recorded:
Boiling Point
For non-volatile compounds, the boiling point provides another measure of purity and identity. The Thiele tube method is a common micro-scale technique for its determination.[6][7]
Experimental Protocol: Thiele Tube Method
-
Setup: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.
-
Equilibrium: The heat source is removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[6]
Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability.[8] It is typically assessed in a range of solvents relevant to pharmaceutical development.
Experimental Protocol: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon its addition from a concentrated organic stock solution (commonly dimethyl sulfoxide, DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[1]
-
A concentrated stock solution of the compound is prepared in DMSO.
-
Aliquots of the stock solution are added to various aqueous buffers (e.g., phosphate-buffered saline at different pH values).
-
The solutions are shaken for a short period (e.g., 1-2 hours).
-
The amount of precipitate is measured, often by nephelometry, which detects light scattering by insoluble particles.[9]
-
-
Thermodynamic Solubility: This is the true equilibrium solubility.
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers).[10]
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).[10]
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.
Expected ¹H NMR Spectrum of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile:
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.
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Methylene Protons (-CH₂-CN): A singlet around δ 3.7-3.9 ppm.
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Pyrazole Ring Proton (C4-H): A singlet in the region of δ 6.0-6.5 ppm.
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Pyrazole N-H Proton: A broad singlet that can appear over a wide range (δ 10-13 ppm) or may be unobservable. Its broadness and potential disappearance are due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, and quadrupolar relaxation from the ¹⁴N nucleus.[4]
Causality in Interpretation: The annular tautomerism can lead to averaged signals for the methyl and methylene groups if the proton exchange is fast on the NMR timescale.[4] Running the spectrum at a lower temperature can sometimes slow this exchange, allowing for the resolution of signals from individual tautomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorptions:
-
N-H Stretch: A broad absorption band in the range of 3100-3500 cm⁻¹.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methyl and methylene groups.
-
C≡N Stretch (Nitrile): A sharp and intense absorption band in the region of 2220-2260 cm⁻¹. This peak is highly characteristic and a strong indicator of the nitrile functional group.[12][13] Conjugation with the pyrazole ring may shift this peak to a slightly lower wavenumber.[12]
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C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Caption: A typical workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121).
-
Key Fragmentation Pathways: Pyrazole rings are known to undergo characteristic fragmentation. Common fragmentation pathways include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) and the loss of dinitrogen (N₂, 28 Da) from the ring structure.[14][15] The specific fragmentation pattern will provide valuable structural information.
Summary of Physicochemical Properties
| Property | Expected Value / Characteristic | Methodology |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | Mass Spectrometry |
| Appearance | Crystalline solid (predicted) | Visual Inspection |
| Melting Point | To be determined | Capillary Method |
| Boiling Point | To be determined | Micro-scale Method |
| Solubility | To be determined | Kinetic & Thermodynamic Assays |
| ¹H NMR | Peaks for -CH₃, -CH₂-, C4-H, N-H | ¹H NMR Spectroscopy |
| FT-IR (cm⁻¹) | ~3100-3500 (N-H), ~2220-2260 (C≡N) | FT-IR Spectroscopy |
| Mass Spec (m/z) | 121 (M⁺•), fragmentation | EI-MS |
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